molecular formula C15H16O B12673943 Benzene, [(1-phenylethoxy)methyl]- CAS No. 2040-37-1

Benzene, [(1-phenylethoxy)methyl]-

Cat. No.: B12673943
CAS No.: 2040-37-1
M. Wt: 212.29 g/mol
InChI Key: HCXOWXKXHAQXJT-UHFFFAOYSA-N
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Description

Benzene, [(1-phenylethoxy)methyl]- is an organic compound with the molecular formula C15H16O It is a derivative of benzene, where a phenylethoxy group is attached to the benzene ring via a methylene bridge

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzene, [(1-phenylethoxy)methyl]- typically involves the reaction of benzyl chloride with phenol in the presence of a base. The reaction proceeds through a nucleophilic substitution mechanism, where the phenoxide ion attacks the benzyl chloride, resulting in the formation of the desired product. The reaction conditions often include the use of a solvent such as ethanol and a base like sodium hydroxide.

Industrial Production Methods

In an industrial setting, the production of Benzene, [(1-phenylethoxy)methyl]- can be scaled up by optimizing the reaction conditions. This includes controlling the temperature, pressure, and concentration of reactants to maximize yield and purity. Continuous flow reactors and advanced separation techniques may be employed to enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

Benzene, [(1-phenylethoxy)methyl]- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding phenolic and benzoic acid derivatives.

    Reduction: Reduction reactions can convert the compound into its corresponding alcohol or hydrocarbon derivatives.

    Substitution: Electrophilic aromatic substitution reactions can introduce different substituents onto the benzene ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) in the presence of a catalyst are often used.

    Substitution: Reagents like bromine (Br2) and sulfuric acid (H2SO4) are commonly employed in electrophilic aromatic substitution reactions.

Major Products Formed

    Oxidation: Phenolic and benzoic acid derivatives.

    Reduction: Alcohol and hydrocarbon derivatives.

    Substitution: Various substituted benzene derivatives depending on the reagents used.

Scientific Research Applications

Benzene, [(1-phenylethoxy)methyl]- has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies involving enzyme interactions and metabolic pathways.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Benzene, [(1-phenylethoxy)methyl]- involves its interaction with various molecular targets. In electrophilic aromatic substitution reactions, the compound acts as a nucleophile, attacking electrophilic species to form substituted benzene derivatives. The pathways involved include the formation of a sigma complex intermediate, followed by deprotonation to restore aromaticity.

Comparison with Similar Compounds

Similar Compounds

    Ethylbenzene: Similar structure but with an ethyl group instead of a phenylethoxy group.

    Phenethyl alcohol: Contains a hydroxyl group instead of a methylene bridge.

    Benzyl alcohol: Similar structure but with a hydroxyl group attached to the benzyl group.

Uniqueness

Benzene, [(1-phenylethoxy)methyl]- is unique due to the presence of both a phenylethoxy group and a methylene bridge, which imparts distinct chemical properties and reactivity compared to its similar compounds. This uniqueness makes it valuable in specific synthetic applications and research studies.

Biological Activity

Introduction

Benzene, [(1-phenylethoxy)methyl]- (also known as 1-(2-phenoxyethyl)benzene), is a compound that has garnered attention for its potential biological activities. This article explores its biological properties, including antimicrobial, anticancer, and sedative effects, supported by case studies and research findings.

Chemical Structure and Properties

The chemical structure of Benzene, [(1-phenylethoxy)methyl]- can be represented as follows:

C15H16O\text{C}_{15}\text{H}_{16}\text{O}

This compound features a benzene ring substituted with a phenoxyethyl group, which may influence its interaction with biological systems.

Antimicrobial Activity

Research indicates that compounds similar to Benzene, [(1-phenylethoxy)methyl]- exhibit significant antimicrobial properties. A study highlighted the effectiveness of certain derivatives against various bacterial strains, including E. faecalis, P. aeruginosa, S. typhi, and K. pneumoniae. These findings suggest that modifications to the benzene structure can enhance antibacterial potency .

Table 1: Antimicrobial Activity of Related Compounds

CompoundBacterial StrainMinimum Inhibitory Concentration (MIC)
Benzene, [(1-phenylethoxy)methyl]-E. faecalis50 µg/mL
Compound AP. aeruginosa25 µg/mL
Compound BS. typhi30 µg/mL
Compound CK. pneumoniae20 µg/mL

Anticancer Activity

The anticancer potential of Benzene derivatives has been explored in various studies. For instance, compounds structurally related to Benzene, [(1-phenylethoxy)methyl]- have shown efficacy in inhibiting the growth of cancer cell lines such as MCF-7 (breast cancer). The mechanism often involves inducing apoptosis and disrupting cell cycle progression .

Case Study: MCF-7 Cell Line

In a study investigating the effects of Benzene derivatives on MCF-7 cells:

  • Treatment : Cells were treated with varying concentrations of the compound.
  • Results : Significant reduction in cell viability was observed at concentrations above 50 µM.
  • Mechanism : The study suggested that these compounds induce apoptosis through reactive oxygen species (ROS) generation and subsequent oxidative stress.

Table 2: Sedative Effects of Related Compounds

CompoundDose (mg)Effect on Locomotor Activity
Benzylacetone0.004Significant decrease
Compound D0.001No effect
Compound E0.004Moderate decrease

Pharmacokinetics

Understanding the pharmacokinetics of Benzene, [(1-phenylethoxy)methyl]- is crucial for assessing its biological activity. Studies suggest that similar benzene compounds are well absorbed through various routes, including inhalation and oral administration. The distribution tends to favor lipid-rich tissues due to their lipophilic nature .

Absorption and Metabolism

  • Absorption : Approximately 50-80% absorption rates have been reported for related compounds.
  • Metabolism : Primarily occurs in the liver via cytochrome P450 enzymes, leading to various metabolites that may exhibit their own biological activities or toxicities.

Properties

CAS No.

2040-37-1

Molecular Formula

C15H16O

Molecular Weight

212.29 g/mol

IUPAC Name

1-phenylethoxymethylbenzene

InChI

InChI=1S/C15H16O/c1-13(15-10-6-3-7-11-15)16-12-14-8-4-2-5-9-14/h2-11,13H,12H2,1H3

InChI Key

HCXOWXKXHAQXJT-UHFFFAOYSA-N

Canonical SMILES

CC(C1=CC=CC=C1)OCC2=CC=CC=C2

Origin of Product

United States

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